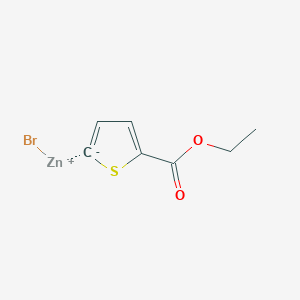

5-Ethoxycarbonyl-2-thienylzinc bromide

Übersicht

Beschreibung

5-Ethoxycarbonyl-2-thienylzinc bromide is an organozinc compound . It has the empirical formula C7H7BrO2SZn and a molecular weight of 300.49 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .

Molecular Structure Analysis

The SMILES string of 5-Ethoxycarbonyl-2-thienylzinc bromide isCCOC(=O)c1ccc([Zn]Br)s1 . This indicates that the molecule consists of a thiophene ring (c1ccc([Zn]Br)s1) substituted with an ethoxycarbonyl group (CCOC=O) at the 5-position . Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethoxycarbonyl-2-thienylzinc bromide are not provided in the available resources, organozinc compounds are generally known to participate in various organic reactions, including Negishi coupling .Physical And Chemical Properties Analysis

5-Ethoxycarbonyl-2-thienylzinc bromide has a density of 0.994 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

- 5-Ethoxycarbonyl-2-thienylzinc bromide serves as a valuable reagent in cross-coupling reactions. It can participate in Suzuki-Miyaura, Negishi, and Stille couplings, allowing the construction of complex organic molecules. These reactions are essential in medicinal chemistry, natural product synthesis, and materials science .

- When reacted with 2,4,6-trichlorophenyl chlorosulfate, this compound acts as a starting material for the synthesis of heteroaryl sulfonamides. These sulfonamides find applications in pharmaceuticals and agrochemicals .

- Researchers use 5-Ethoxycarbonyl-2-thienylzinc bromide to synthesize naphthacenodithiophene-derived polymers. These polymers exhibit excellent charge transport properties and are employed in organic field-effect transistors (OFETs) and organic solar cells (OSCs) .

- The compound’s unique structure makes it useful for designing functional materials. Researchers explore its potential in designing novel semiconductors, luminescent materials, and conductive polymers .

- 5-Ethoxycarbonyl-2-thienylzinc bromide can serve as a ligand or catalyst precursor in various catalytic processes. Its reactivity with transition metals allows the development of new catalytic methodologies .

- Chemists utilize this compound to introduce thienyl groups into organic molecules. By functionalizing substrates with thienyl moieties, they can modify properties such as solubility, electronic structure, and reactivity .

Cross-Coupling Reactions

Heteroaryl Sulfonamide Synthesis

Organic Electronics and Optoelectronics

Materials Science

Catalysis

Functionalization of Organic Molecules

Safety and Hazards

Wirkmechanismus

Target of Action

5-Ethoxycarbonyl-2-thienylzinc bromide is a specialized organozinc compound Organozinc compounds are generally known to participate in various organic reactions, acting as nucleophiles or bases .

Mode of Action

Organozinc compounds are typically involved in nucleophilic addition reactions to carbonyl groups . They can also participate in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Biochemical Pathways

Organozinc compounds are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways depending on the specific context .

Pharmacokinetics

As a rule, the pharmacokinetic properties of a compound depend on its chemical structure and the biological system in which it is used .

Result of Action

As an organozinc compound, it is likely involved in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 5-Ethoxycarbonyl-2-thienylzinc bromide can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Furthermore, its reactivity may be influenced by the presence of other substances in the reaction environment .

Eigenschaften

IUPAC Name |

bromozinc(1+);ethyl 2H-thiophen-2-ide-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O2S.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPILNMHJDQSAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]S1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2SZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

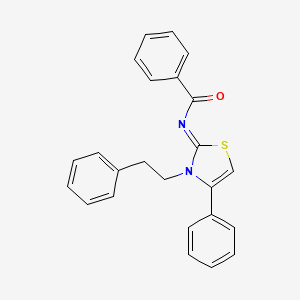

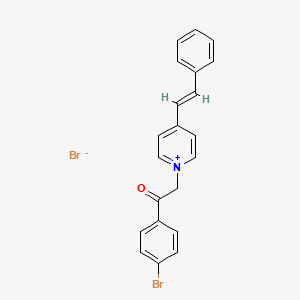

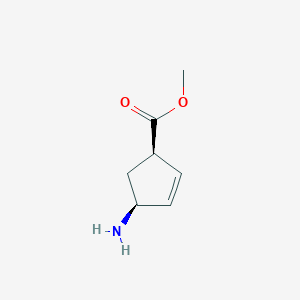

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3262138.png)

![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)

![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)